2,2-Dimethylchroman-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylchroman-5-ol is a heterocyclic organic compound that belongs to the chroman family. It features a chroman ring system with two methyl groups at the 2-position and a hydroxyl group at the 5-position. This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethylchroman-5-ol are the ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells .
Mode of Action
This compound interacts with its targets, the ATP-sensitive potassium channels, by inhibiting their activity . This inhibition leads to changes in the insulin release process and the relaxation of vascular smooth muscle cells .
Biochemical Pathways
The this compound affects the biochemical pathways related to insulin release and vascular smooth muscle relaxation . The downstream effects of these pathways include the regulation of glucose metabolism and blood pressure.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells . These effects could potentially be used for the treatment of conditions such as diabetes and hypertension.
Biochemical Analysis
Biochemical Properties
It is known that derivatives of 2,2-Dimethylchroman-5-ol have shown significant antimicrobial activity . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a way that inhibits the growth of microorganisms.
Cellular Effects
Given the antimicrobial activity of its derivatives, it is plausible that this compound could influence cell function by disrupting essential cellular processes in microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-5-ol typically involves the prenylation of phenols. One common method uses tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols. This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .
Industrial Production Methods: Industrial production methods for this compound often involve the use of microwave-assisted synthesis and conventional heating. The Friedel-Crafts acylation reaction is a key step in the synthesis, where various resorcinols are used as starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchroman-5-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dimethylchroman-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antithrombotic activities.
Industry: Used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl groups at the 2-position and the hydroxyl group at the 5-position.
2,2-Dimethylchroman: Lacks the hydroxyl group at the 5-position.
Tetrahydrocannabinol: Shares the chroman framework but has different substituents and biological activities.
Uniqueness: 2,2-Dimethylchroman-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxyl group at the 5-position and the two methyl groups at the 2-position contribute to its unique properties and make it a valuable compound in scientific research.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5,12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGVPGKEWZKFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C=CC=C2O1)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.